



Application Notes and Protocols: Live-Cell Labeling with TAMRA-PEG8-Me-Tetrazine

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Compound of Interest		
Compound Name:	TAMRA-PEG8-Me-Tet	
Cat. No.:	B12377302	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the fluorescent labeling of live cells using **TAMRA-PEG8-Me-Tet**razine. This technique utilizes the bioorthogonal inverse-electrondemand Diels-Alder (iEDDA) reaction, a highly specific and rapid chemical ligation between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO).[1][2][3] This "click chemistry" approach allows for the precise labeling of biomolecules in their native cellular environment without interfering with biological processes.[4][5]

The **TAMRA-PEG8-Me-Tet**razine probe consists of three key components:

- TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye suitable for a wide range of fluorescence microscopy applications.[6][7][8]
- PEG8: An eight-unit polyethylene glycol linker that enhances the probe's solubility in aqueous media and minimizes steric hindrance.[4]
- Me-Tetrazine (Methyl-Tetrazine): A substituted tetrazine that provides increased stability in biological media compared to unsubstituted tetrazines, ensuring efficient labeling.[9]

This protocol is designed for researchers who have already functionalized their target of interest (e.g., a protein, glycan, or lipid) with a TCO group. The subsequent addition of **TAMRA-**



PEG8-Me-Tetrazine leads to a rapid and covalent attachment of the TAMRA fluorophore to the TCO-tagged molecule, enabling visualization by fluorescence imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **TAMRA-PEG8-Me-Tet**razine probe and the labeling protocol.

Parameter	Value	Notes
Probe Properties		
Excitation Maximum (λex)	~555 nm	[6]
Emission Maximum (λem)	~580 nm	[6]
Molar Extinction Coefficient (ε)	~90,000 M ⁻¹ cm ⁻¹	[6]
Reaction Kinetics		
Reaction Pair	Methyl-Tetrazine + trans- cyclooctene (TCO)	
Second-Order Rate Constant (k ₂)	800 - 30,000 M ⁻¹ s ⁻¹	Dependent on the specific TCO derivative and reaction conditions.[4]
Working Concentrations & Times		
Stock Solution Concentration	1-10 mM in DMSO	
Working Concentration	1-10 μM in cell culture media	Optimal concentration should be determined empirically.
Incubation Time	15-60 minutes	[4]
Incubation Temperature	37°C	

Experimental Protocols



This section provides a detailed step-by-step protocol for labeling live cells expressing a TCO-modified biomolecule with **TAMRA-PEG8-Me-Tet**razine.

Materials:

- TAMRA-PEG8-Me-Tetrazine
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish) with TCO-modified biomolecules
- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or other suitable buffer

Protocol:

- Preparation of TAMRA-PEG8-Me-Tetrazine Stock Solution:
 - Allow the vial of TAMRA-PEG8-Me-Tetrazine to warm to room temperature before opening.
 - Prepare a 1-10 mM stock solution by dissolving the required amount of the probe in anhydrous DMSO.
 - Mix thoroughly by vortexing until fully dissolved.
 - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Culture your cells of interest on an appropriate imaging vessel to the desired confluency.
 The cells should be engineered or treated to express the TCO-modified biomolecule of interest.
 - Before labeling, carefully remove the culture medium.



 Gently wash the cells twice with pre-warmed (37°C) PBS or serum-free medium to remove any residual media components.

Labeling Procedure:

- Prepare the working labeling solution by diluting the TAMRA-PEG8-Me-Tetrazine stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 μM.
 The optimal concentration may vary depending on the cell type and the expression level of the TCO-tagged molecule and should be determined experimentally.
- Add the labeling solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[4] The incubation time can be optimized, but the reaction is typically rapid.[5]

Washing:

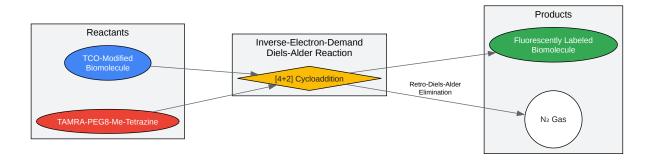
- After incubation, aspirate the labeling solution.
- Wash the cells three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.
- After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Imaging:

- The cells are now ready for imaging using a fluorescence microscope.
- Excite the TAMRA fluorophore using a wavelength appropriate for its excitation maximum (~555 nm) and detect the emission at its maximum (~580 nm).

Visualizations Signaling Pathway and Reaction Mechanism



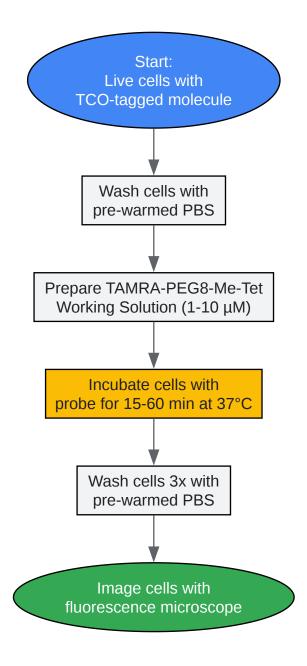


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Caption: Bioorthogonal reaction between a TCO-modified biomolecule and **TAMRA-PEG8-Me-Tet**razine.

Experimental Workflow





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Caption: Experimental workflow for live-cell labeling with **TAMRA-PEG8-Me-Tet**razine.

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